1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
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Overview
Description
1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a phenethylurea moiety, making it a versatile molecule for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 1-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-phenethylurea is the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in regulating peripheral and central nervous system functions .
Mode of Action
This could result in changes to the receptor’s function, potentially influencing neurotransmission .
Biochemical Pathways
The compound’s interaction with mAChR could affect various biochemical pathways. For instance, it might influence the cholinergic system, which is involved in numerous physiological processes, including memory, learning, and muscle contraction .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with mAChR. For instance, it could potentially alter neurotransmission, leading to changes in cognitive function or muscle activity .
Preparation Methods
The synthesis of 1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized from vicinal bisoximes through dehydrative cyclization at temperatures greater than 100°C . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the phenethylurea moiety is attached using a urea derivative under appropriate reaction conditions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques.
Chemical Reactions Analysis
1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can be compared with other similar compounds, such as:
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
These compounds share the thiadiazole and piperidine rings but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(17-9-6-13-4-2-1-3-5-13)19-14-7-10-21(11-8-14)15-12-18-23-20-15/h1-5,12,14H,6-11H2,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJJSOVRHDVWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCCC2=CC=CC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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